(3,3-Difluoro-1-methylcyclopentyl)methanesulfonyl chloride

Description

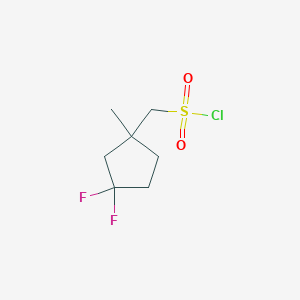

(3,3-Difluoro-1-methylcyclopentyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C7H11ClF2O2S. It is a derivative of methanesulfonyl chloride, featuring a cyclopentyl ring substituted with two fluorine atoms and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

IUPAC Name |

(3,3-difluoro-1-methylcyclopentyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClF2O2S/c1-6(5-13(8,11)12)2-3-7(9,10)4-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVERRAYQCQVZKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C1)(F)F)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluoro-1-methylcyclopentyl)methanesulfonyl chloride typically involves the reaction of (3,3-Difluoro-1-methylcyclopentyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

(3,3-Difluoro-1-methylcyclopentyl)methanol+Methanesulfonyl chloride→(3,3-Difluoro-1-methylcyclopentyl)methanesulfonyl chloride+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluoro-1-methylcyclopentyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

Reduction: The compound can be reduced to the corresponding sulfonamide or sulfone.

Oxidation: Oxidative conditions can convert the sulfonyl chloride to sulfonic acid derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, primary or secondary amines, and alcohols in the presence of a base.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products

Nucleophilic substitution: Sulfonamides, sulfonate esters, or sulfonate salts.

Reduction: Sulfonamides or sulfones.

Oxidation: Sulfonic acids or sulfonate esters.

Scientific Research Applications

(3,3-Difluoro-1-methylcyclopentyl)methanesulfonyl chloride is utilized in various scientific research applications, including:

Biology: In the modification of biomolecules for studying protein-ligand interactions.

Medicine: Potential use in the development of pharmaceuticals due to its unique structural features.

Industry: As an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3,3-Difluoro-1-methylcyclopentyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate derivatives. The presence of the difluoromethyl group can influence the reactivity and stability of the compound, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

Methanesulfonyl chloride: A simpler analog without the cyclopentyl and difluoromethyl groups.

Trifluoromethanesulfonyl chloride: Contains a trifluoromethyl group instead of a difluoromethyl group.

(3,3-Difluoro-1-methylcyclopentyl)methanesulfonamide: The corresponding sulfonamide derivative.

Uniqueness

(3,3-Difluoro-1-methylcyclopentyl)methanesulfonyl chloride is unique due to the presence of both the difluoromethyl and cyclopentyl groups, which can impart distinct reactivity and stability compared to other sulfonyl chlorides. This makes it a valuable reagent in synthetic chemistry for introducing sulfonyl groups with specific electronic and steric properties.

Biological Activity

(3,3-Difluoro-1-methylcyclopentyl)methanesulfonyl chloride is a sulfonyl chloride compound characterized by its unique difluoromethyl substitution and cyclopentane structure. This compound exhibits significant electrophilic properties due to the presence of the methanesulfonyl chloride functional group, making it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Understanding its biological activity is crucial for evaluating its potential applications and safety profile.

Chemical Structure and Properties

The molecular formula of this compound is CHClFOS. The presence of difluoro groups enhances its electrophilicity, which can influence its interactions with biological nucleophiles.

| Property | Value |

|---|---|

| Molecular Weight | 232.68 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in polar solvents |

| Reactivity | Highly reactive with water and nucleophiles |

The biological activity of this compound is primarily attributed to its reactivity as an electrophile. It can undergo various reactions with biological nucleophiles such as amino acids, proteins, and nucleic acids. This reactivity can lead to the formation of covalent bonds that may affect enzyme activity or receptor function.

Interaction Studies

Computational studies have indicated potential binding affinities with various biological targets. Structure-activity relationship (SAR) models suggest that modifications to the cyclopentane structure or the sulfonyl group can significantly impact biological interactions.

Case Studies and Research Findings

- Antiviral Activity : Research has shown that compounds similar to this compound exhibit antiviral properties by inhibiting viral replication through interactions with viral enzymes.

- Enzyme Inhibition : Studies indicate that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases like cancer or metabolic disorders.

- Cytotoxicity : Experimental data suggest that this compound demonstrates cytotoxic effects on specific cancer cell lines, indicating its potential as a chemotherapeutic agent.

Safety and Toxicology

The compound is classified as highly toxic upon inhalation and can cause severe skin burns and eye damage. Its acute aquatic toxicity also raises concerns regarding environmental impact.

| Hazard Classification | Description |

|---|---|

| Acute Toxicity Category 1 | Fatal if inhaled |

| Skin Corrosion/Irritation Category | Causes severe skin burns |

| Environmental Hazard | Harmful to aquatic life |

Q & A

Q. What are the recommended synthetic routes for (3,3-difluoro-1-methylcyclopentyl)methanesulfonyl chloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of sulfonyl chlorides typically involves the reaction of sulfonic acids or thiols with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For structurally complex substrates such as this compound, a telescoped approach may be advantageous. For example, describes a recyclable N-chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI) system for converting alkyl halides to sulfonyl chlorides under mild conditions . Key optimization parameters include:

- Temperature control : Maintain sub-0°C conditions during chlorination to minimize side reactions.

- Solvent selection : Use aprotic solvents (e.g., dichloromethane) to stabilize intermediates.

- Stoichiometry : Ensure a 1:1.2 molar ratio of substrate to chlorinating agent to drive the reaction to completion.

Characterize intermediates via <sup>19</sup>F NMR to monitor fluorinated cyclopentyl group stability .

Q. How should researchers safely handle and store this compound in laboratory settings?

Methodological Answer: Sulfonyl chlorides are highly reactive and corrosive. Based on analogous methanesulfonyl chloride safety data ():

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested per JIS T 8116), chemical-resistant goggles (JIS T 8147), and a lab coat. Use a fume hood with >0.5 m/s face velocity .

- Storage : Store in amber glass containers at 2–8°C under inert gas (argon or nitrogen) to prevent hydrolysis. Avoid contact with moisture or strong oxidizers (e.g., peroxides) .

- Spill management : Neutralize spills with dry sand or sodium bicarbonate, then dispose via approved hazardous waste protocols .

Q. What analytical techniques are critical for characterizing this compound and verifying purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>19</sup>F NMR to confirm the cyclopentyl ring structure and sulfonyl chloride moiety. Look for characteristic deshielded protons near 3.5–4.0 ppm and fluorine couplings .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm to assess purity (>98% required for synthetic intermediates).

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative ion mode to detect [M-Cl]<sup>−</sup> fragments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields or reactivity of sulfonyl chlorides under varying conditions?

Methodological Answer: Discrepancies often arise from differences in substrate steric hindrance or reaction scalability. For example, highlights temperature-dependent sulfone product distributions in methanesulfonyl chloride reactions . To address contradictions:

- Design a factorial experiment : Vary temperature (−20°C to 25°C), solvent polarity (hexane vs. THF), and catalyst loading (0–5 mol%).

- Mechanistic probes : Use isotopic labeling (e.g., D₂O quenching) or <sup>35</sup>S radiotracers to track sulfonation pathways.

- Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to compare activation energies of fluorinated vs. non-fluorinated substrates .

Q. What strategies mitigate hydrolysis and instability of this compound in aqueous or biological assays?

Methodological Answer: Sulfonyl chlorides hydrolyze rapidly in water to sulfonic acids. To enhance stability:

- Lyophilization : Pre-formulate the compound as a lyophilized powder and reconstitute in anhydrous DMSO immediately before use.

- Prodrug design : Convert the sulfonyl chloride to a stabilized sulfonate ester (e.g., pentafluorophenyl ester) for controlled release .

- Encapsulation : Use liposomal or cyclodextrin-based carriers to shield the reactive group in biological media .

Q. How does the environmental persistence of this compound compare to related sulfonyl chlorides?

Methodological Answer: While direct data on the target compound are lacking, provides insights for methanesulfonyl chloride:

- Biodegradation : Estimated BCF (bioconcentration factor) = 1.9, suggesting low bioaccumulation. However, fluorinated groups may resist microbial degradation .

- Soil mobility : Predicted Koc = 6.1 (very high mobility). Conduct column leaching studies with HPLC-MS monitoring to validate .

- Toxicity : Acute aquatic toxicity (EC50 < 1 mg/L) is likely due to sulfonic acid byproducts. Use Daphnia magna assays per OECD 202 guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.